N4-Acetyl-2'-fluoro-2'-deoxycytidine
Overview
Description
N4-Acetyl-2’-fluoro-2’-deoxycytidine is an aromatic compound with the molecular formula C11H14FN3O5 and a molecular weight of 287.24 g/mol . It is a nucleoside analog, which means it mimics the structure of naturally occurring nucleosides. This compound is often used in research settings, particularly in the fields of biochemistry and molecular biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-Acetyl-2’-fluoro-2’-deoxycytidine typically involves the acetylation of 2’-fluoro-2’-deoxycytidine. This process can be achieved by reacting 2’-fluoro-2’-deoxycytidine with acetic anhydride in the presence of a base such as pyridine . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
While specific industrial production methods for N4-Acetyl-2’-fluoro-2’-deoxycytidine are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N4-Acetyl-2’-fluoro-2’-deoxycytidine can undergo various chemical reactions, including:
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield 2’-fluoro-2’-deoxycytidine.
Substitution: The fluorine atom at the 2’ position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a suitable catalyst.
Major Products
Hydrolysis: 2’-fluoro-2’-deoxycytidine.
Substitution: Various substituted nucleosides depending on the nucleophile used.
Scientific Research Applications
N4-Acetyl-2’-fluoro-2’-deoxycytidine has several applications in scientific research:
Biochemistry: It is used as a building block for the synthesis of modified nucleotides and nucleic acids.
Molecular Biology: It serves as a probe for studying DNA and RNA interactions and mechanisms.
Medicine: Research into its potential as an antiviral or anticancer agent is ongoing.
Industry: It is used in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
N4-Acetyl-2’-fluoro-2’-deoxycytidine exerts its effects by mimicking natural nucleosides and incorporating into DNA or RNA during replication or transcription . This incorporation can lead to chain termination or mutations, thereby inhibiting the growth of viruses or cancer cells . The compound targets specific enzymes involved in nucleic acid synthesis, such as DNA polymerases and reverse transcriptases .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N4-Acetyl-2’-fluoro-2’-deoxycytidine is unique due to the presence of both an acetyl group and a fluorine atom. This combination enhances its stability and resistance to enzymatic degradation compared to other nucleoside analogs . Additionally, the fluorine atom at the 2’ position increases its binding affinity to target enzymes, making it a potent inhibitor of nucleic acid synthesis .
Properties
IUPAC Name |
N-[1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN3O5/c1-5(17)13-7-2-3-15(11(19)14-7)10-8(12)9(18)6(4-16)20-10/h2-3,6,8-10,16,18H,4H2,1H3,(H,13,14,17,19)/t6-,8-,9-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXVKEFNBVLDLD-PEBGCTIMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622382 | |
Record name | N-Acetyl-2'-deoxy-2'-fluorocytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00622382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159414-97-8 | |
Record name | N-Acetyl-2'-deoxy-2'-fluorocytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00622382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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